Structural Elucidation and Stereochemical Analysis of E/Z 1-Chloroundec-1-ene
Structural Elucidation and Stereochemical Analysis of E/Z 1-Chloroundec-1-ene
Executive Summary
The precise stereochemical assignment of halogenated alkenes is a critical quality control step in the development of synthetic intermediates, lipid analogs, and pheromones. 1-Chloroundec-1-ene ( C11H21Cl ) presents a classic analytical challenge: distinguishing between its E and Z stereoisomers. Because the physical and chemical behaviors of these isomers diverge significantly during downstream cross-coupling reactions[1], rigorous structural elucidation is paramount.
This whitepaper provides an authoritative, in-depth guide to the structural analysis of E/Z 1-chloroundec-1-ene. By synthesizing nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) with the fundamental principles of physical organic chemistry, we establish a self-validating analytical framework.
Stereochemical Fundamentals & Causality
1-Chloroundec-1-ene is a terminal alkenyl chloride featuring a 9-carbon aliphatic chain (nonyl group) attached to the double bond. Stereoisomerism arises from the restricted rotation around the C=C double bond.
Following the Cahn-Ingold-Prelog (CIP) priority rules:
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C1 Position: Chlorine (atomic number 17) takes priority over the vinylic hydrogen (H1, atomic number 1).
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C2 Position: The nonyl group (carbon, atomic number 6) takes priority over the vinylic hydrogen (H2, atomic number 1).
The physical properties of these isomers are dictated by their geometry:
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Z-Isomer (Cis-like): The high-priority chlorine and nonyl groups are on the same side. Consequently, the highly electronegative chlorine and the slightly electron-donating alkyl chain create an asymmetric electron distribution, resulting in a higher net dipole moment.
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E-Isomer (Trans-like): The high-priority groups are on opposite sides. The opposing vectors of the substituents lead to a more symmetrical electron distribution and a lower net dipole moment.
The stereochemistry of the double bond dictates the success and geometry of subsequent transformations, such as metal-catalyzed reactions of gem-dihalovinyl systems[2] or the synthesis of complex natural products[3].
NMR Spectroscopic Elucidation: The Gold Standard
Proton NMR ( 1H NMR) is the definitive tool for resolving the stereochemistry of 1-chloroalkenes. The assignment relies on two distinct physical phenomena: through-bond scalar coupling and through-space dipole-dipole relaxation[4].
Scalar Coupling ( 3JHH ) and the Karplus Equation
The vicinal coupling constant ( 3JHH ) between the two vinylic protons (H1 and H2) is governed by the Karplus equation, which correlates the coupling magnitude with the dihedral angle ( θ ) between the C-H bonds.
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Causality in E-Isomers: The H1 and H2 protons are trans to each other ( θ≈180∘ ). This anti-periplanar geometry maximizes the overlap of the bonding orbitals, facilitating strong spin-spin communication and yielding a large coupling constant ( 3JHH≈13−15 Hz).
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Causality in Z-Isomers: The H1 and H2 protons are cis to each other ( θ≈0∘ ). The syn-periplanar geometry results in weaker orbital overlap compared to the trans configuration, yielding a significantly smaller coupling constant ( 3JHH≈6−8 Hz).
Spatial Proximity and the Nuclear Overhauser Effect (NOE)
While 1D NMR is powerful, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides orthogonal, self-validating data. NOE relies on dipole-dipole cross-relaxation, which scales with the inverse sixth power of the distance between nuclei ( 1/r6 ). It strictly measures spatial proximity ( <5 Å), not through-bond connectivity.
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E-Isomer: H1 is spatially close to the allylic protons (H3) of the nonyl chain. A strong NOE cross-peak will appear between H1 and H3.
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Z-Isomer: H1 is spatially close to H2. A strong NOE cross-peak will appear between H1 and H2.
Fig 1. Logical workflow for E/Z stereochemical assignment using NMR.
Self-Validating Experimental Protocols
To ensure scientific integrity, the analytical workflows must be designed to prevent false positives. The following protocols incorporate internal validation checkpoints.
Protocol A: 1D and 2D NMR Acquisition for Stereochemical Assignment
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Sample Preparation: Dissolve 15-20 mg of the 1-chloroundec-1-ene sample in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
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Causality: High concentration ensures a sufficient signal-to-noise ratio for 2D NOESY cross-peaks, while TMS provides a reliable 0.00 ppm reference for precise chemical shift mapping.
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1D 1H NMR Acquisition: Acquire a standard 1H spectrum at 298 K (400 MHz or higher). Set the spectral width to 12 ppm and use a relaxation delay (d1) of 2 seconds.
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Coupling Constant Extraction: Isolate the vinylic region (typically 5.5 - 6.5 ppm). Identify the H1 (attached to C1) and H2 (attached to C2) signals. Extract the vicinal coupling constant ( 3JHH ).
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2D NOESY Setup: Select a phase-sensitive NOESY pulse sequence. Set the mixing time ( τm ) to 400 ms.
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Validation Checkpoint: A 400 ms mixing time is the "Goldilocks" zone for small molecules (MW ~188 g/mol ). It is long enough to allow dipole-dipole cross-relaxation to build up measurable NOE signals, but short enough to prevent spin diffusion (where magnetization bounces to a third nucleus, creating false spatial correlations).
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Data Interpretation: Cross-reference the 1D coupling constants with the 2D NOE cross-peaks. An assignment is only validated when both the 3JHH value and the NOE spatial map agree.
Fig 2. Spatial NOE correlations differentiating E and Z isomers.
Protocol B: GC-MS Isomeric Profiling
Gas chromatography provides a secondary method for evaluating isomeric purity, often resolving E/Z mixtures that are difficult to quantify via NMR alone[5].
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Column Selection: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
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Causality: Non-polar columns separate analytes primarily by boiling point. However, the higher dipole moment of the Z-isomer induces slightly stronger induced-dipole interactions with the stationary phase, typically resulting in a longer retention time compared to the E-isomer.
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Oven Program: Initial temperature 80°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
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Injection: Inject 1 µL of a 1 mg/mL solution in hexane (split ratio 50:1).
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MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-300.
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Validation Checkpoint: Confirm the molecular ion cluster at m/z 188 and 190. The isotopic ratio must be exactly 3:1, validating the presence of a single chlorine atom ( 35Cl vs 37Cl ).
Quantitative Data Summary
The following table synthesizes the expected analytical parameters for the E and Z isomers of 1-chloroundec-1-ene, serving as a quick-reference benchmark for laboratory analysis.
| Analytical Parameter | E-1-Chloroundec-1-ene (Trans-like) | Z-1-Chloroundec-1-ene (Cis-like) | Causality / Rationale |
| 3JHH Coupling | 13 – 15 Hz | 6 – 8 Hz | Karplus equation: Anti-periplanar geometry maximizes orbital overlap. |
| NOESY Correlation | H1 ↔ H3 (Allylic CH2 ) | H1 ↔ H2 (Vinylic H) | 1/r6 distance dependence of dipole-dipole cross-relaxation. |
| GC Retention Time | Elutes earlier ( tR1 ) | Elutes later ( tR2 ) | Z-isomer has a higher net dipole moment, increasing stationary phase interaction. |
| MS Molecular Ion | m/z 188 / 190 (3:1 ratio) | m/z 188 / 190 (3:1 ratio) | Isotopic abundance of 35Cl (75%) and 37Cl (25%). |
| IR Spectroscopy | ~930 cm−1 (Strong) | ~700-650 cm−1 (Variable) | Out-of-plane C-H bending vibrations differ based on symmetry. |
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